Hydrogen-Bond Topology: Target vs. Parent Alcohol (1,5-Dimethylbicyclo[3.2.1]octan-8-ol, CAS 60329-20-6)
The target compound possesses one hydrogen-bond donor (tertiary 8-OH) and three hydrogen-bond acceptors (8-OH oxygen, ester carbonyl oxygen, ester alkoxy oxygen), yielding a computed hydrogen-bond acceptor count of 3 [1]. By contrast, the parent alcohol 1,5-dimethylbicyclo[3.2.1]octan-8-ol (CAS 60329-20-6) has only one H-bond donor and one H-bond acceptor (count = 1) [2]. This twofold difference in H-bond acceptor count alters polarity and substantivity on fabric or skin, directly impacting odor longevity in fragrance applications.
| Evidence Dimension | Hydrogen-bond acceptor count (computed descriptor) |
|---|---|
| Target Compound Data | 3 H-bond acceptors (PubChem computed, CID 44149736) [1] |
| Comparator Or Baseline | 1,5-Dimethylbicyclo[3.2.1]octan-8-ol: 1 H-bond acceptor (PubChem computed, CID 108441) [2] |
| Quantified Difference | Target: 3 vs. Comparator: 1 — a 3-fold increase in H-bond acceptor capacity |
| Conditions | PubChem computed molecular descriptors (Lexichem TK 2.7.0 / Cactvs 3.4.8.18) |
Why This Matters
Higher H-bond acceptor count predicts stronger intermolecular interactions with polar substrates (cotton, skin proteins), translating to differentiated fragrance substantivity and release kinetics—critical for procurement decisions in perfumery formulation.
- [1] PubChem Compound Summary for CID 44149736. Bicyclo[3.2.1]octane-8-acetic acid, 8-hydroxy-1,5-dimethyl-, ethyl ester. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 108441. 1,5-Dimethylbicyclo[3.2.1]octan-8-ol. National Center for Biotechnology Information. View Source
